molecular formula C8H12N2O B566767 (R)-1-(2-Methoxypyridin-4-yl)ethanaMine CAS No. 1213559-80-8

(R)-1-(2-Methoxypyridin-4-yl)ethanaMine

Cat. No.: B566767
CAS No.: 1213559-80-8
M. Wt: 152.197
InChI Key: FFQSFIMSXWJIAT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-Methoxypyridin-4-yl)ethanaMine is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxypyridin-4-yl)ethanaMine typically involves the reaction of 2-methoxypyridine with an appropriate amine under controlled conditions. One common method involves the use of reductive amination, where 2-methoxypyridine is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methoxypyridin-4-yl)ethanaMine may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methoxypyridin-4-yl)ethanaMine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ®-1-(2-Methoxypyridin-4-yl)ethanaMine.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2-Methoxypyridin-4-yl)ethanaMine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxypyridin-4-yl)ethanaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: A precursor in the synthesis of ®-1-(2-Methoxypyridin-4-yl)ethanaMine.

    4-Methoxypyridin-2-amine: Another derivative of pyridine with similar chemical properties.

    2-Methoxypyridine-4-boronic acid: A boronic acid derivative used in organic synthesis.

Uniqueness

®-1-(2-Methoxypyridin-4-yl)ethanaMine is unique due to its specific structural configuration and the presence of the methoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(2-methoxypyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQSFIMSXWJIAT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=NC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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